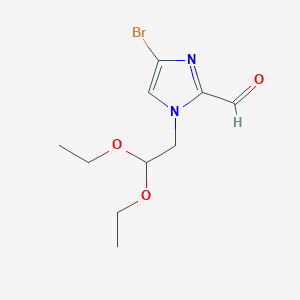

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde

Description

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde is a brominated imidazole derivative with a carbaldehyde functional group at position 2 and a diethoxyethyl substituent at position 1. This compound is primarily utilized in organic synthesis and medicinal chemistry as an intermediate for constructing heterocyclic frameworks. Its bromine atom enhances reactivity in cross-coupling reactions, while the aldehyde group facilitates nucleophilic additions or condensations. The diethoxyethyl moiety may act as a protecting group, improving solubility in organic solvents or modulating steric effects during reactions .

Properties

IUPAC Name |

4-bromo-1-(2,2-diethoxyethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O3/c1-3-15-10(16-4-2)6-13-5-8(11)12-9(13)7-14/h5,7,10H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAYABYXEYDFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(N=C1C=O)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde typically involves the bromination of an imidazole derivative followed by the introduction of the diethoxyethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethyl oxalate and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carboxylic acid.

Reduction: 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions such as:

- Oxidation: Conversion of the aldehyde to a carboxylic acid.

- Reduction: Transformation of the aldehyde to a primary alcohol.

- Substitution Reactions: Replacement of the bromine atom with other nucleophiles .

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the bromine atom may enhance this activity by influencing the compound's interaction with biological membranes .

- Antigiardial Activity: Related compounds have demonstrated effectiveness against Giardia lamblia, suggesting that 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde could also possess similar properties .

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Properties: It may serve as a precursor in synthesizing pharmaceutical agents aimed at treating infections or diseases influenced by microbial resistance.

- Drug Development: Its unique structure allows for modifications that can lead to novel therapeutic agents with improved efficacy and reduced toxicity .

Data Tables

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazole-2-carbaldehydes, which are distinguished by substituents at positions 1, 4, and 3. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

*SEM = 2-(trimethylsilyl)ethoxymethyl

Biological Activity

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde is a compound characterized by its unique structure, including a bromine atom and an imidazole ring. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry and antimicrobial applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅BrN₂O₂

- Key Functional Groups : Imidazole ring, aldehyde group, diethoxyethyl group.

The presence of these functional groups allows for a variety of chemical reactions, including oxidation and substitution, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activities. A study on similar compounds revealed that they could effectively inhibit the growth of various pathogenic microbes. The structural characteristics of imidazole contribute to this efficacy due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated the cytotoxic effects of imidazole derivatives on human cell lines. For instance, one study evaluated the effect of synthesized imidazole derivatives on human dermal fibroblast cells (HFF-1). The results showed that certain concentrations led to reduced cell viability, indicating potential applications in cancer therapy or as cytotoxic agents against tumor cells .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Formation of Covalent Bonds : The aldehyde group can react with nucleophiles, leading to the formation of new chemical entities.

- Interference with Enzymatic Activity : The imidazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity.

Table 1: Comparison of Biological Activities of Imidazole Derivatives

| Compound Name | Antimicrobial Activity | Cytotoxicity on HFF-1 Cells | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant at higher doses | Covalent bond formation |

| 4-Chloro-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde | High | Moderate | Enzyme inhibition |

| 1-(2,2-Diethoxy-ethyl)-1H-imidazole-2-carbaldehyde | Low | High | Membrane disruption |

This table highlights the varying degrees of biological activity among related compounds, emphasizing the unique profile of this compound.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated novel imidazole derivatives for their antimicrobial properties. The research found that compounds with similar structures to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that modifications to the imidazole structure can enhance antimicrobial efficacy .

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, researchers evaluated the effects of various imidazole derivatives on human skin fibroblast cells. The findings indicated that while some derivatives were well-tolerated at lower concentrations, higher concentrations led to significant reductions in cell viability. This highlights the potential for developing these compounds as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.